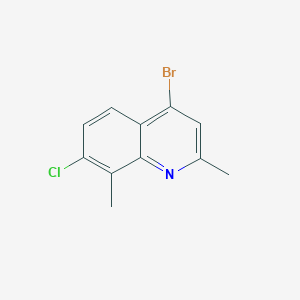

4-Bromo-7-chloro-2,8-dimethylquinoline

Description

Properties

IUPAC Name |

4-bromo-7-chloro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN/c1-6-5-9(12)8-3-4-10(13)7(2)11(8)14-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXAGISRCZQTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653718 | |

| Record name | 4-Bromo-7-chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-69-4 | |

| Record name | Quinoline, 4-bromo-7-chloro-2,8-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-7-chloro-2,8-dimethylquinoline

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Bromo-7-chloro-2,8-dimethylquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics of this compound, outlines detailed experimental protocols for determining its key physicochemical parameters, and offers insights into its potential applications based on its molecular profile.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic and steric properties allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities. This compound, a halogenated and methylated derivative, presents a compelling scaffold for further chemical exploration. The presence of bromo and chloro substituents at positions 4 and 7, respectively, offers strategic handles for synthetic modifications such as cross-coupling and nucleophilic substitution reactions, enabling the generation of novel molecular entities for drug discovery programs.[1] The methyl groups at positions 2 and 8 can influence the molecule's conformation and interaction with biological targets.

This guide serves as a foundational resource, consolidating available data and providing robust, field-proven methodologies for the comprehensive physicochemical characterization of this compound.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery and development, as these parameters significantly influence its pharmacokinetic and pharmacodynamic profile.[2] The following table summarizes the currently available and predicted data for this compound.

| Property | Value | Source |

| CAS Number | 1189106-62-4 | [3][4] |

| Molecular Formula | C₁₁H₉BrClN | [3][4] |

| Molecular Weight | 270.55 g/mol | [3][4] |

| Calculated LogP | 4.26754 | [3] |

| Predicted XlogP | 4.3 | [5] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 0 | [3] |

| Purity | ≥97% (typical) | [4] |

| Physical Form | Solid (predicted) | [6] |

Experimental Determination of Key Physicochemical Parameters

The following sections provide detailed, step-by-step methodologies for the experimental determination of melting point, solubility, and pKa. These protocols are based on established, reliable techniques widely employed in the pharmaceutical industry.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.[7] A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.

The pharmacopeia-standard capillary method is a robust technique for determining the melting point of a solid.[8] A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are recorded to define the melting range.[8][9]

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in a fine powdered form.[9][10]

-

Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.[8]

-

Compact the sample at the bottom of the capillary tube by repeatedly tapping the sealed end on a hard surface or by dropping it through a long glass tube.[8] The packed sample height should be approximately 3 mm.[10]

-

-

Instrument Setup and Measurement:

-

Insert the prepared capillary tube into the heating block of a modern melting point apparatus.[9]

-

Set the apparatus to a rapid heating rate to approach the expected melting point quickly. For an unknown compound, a preliminary rapid determination can establish an approximate range.

-

Once the temperature is within 10-15°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate observation.[10]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first signs of melting are observed (onset point).[8]

-

Continue heating and record the temperature at which the last solid particle disappears (clear point).[8]

-

The melting point is reported as the range between the onset and clear points.[8]

-

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[2] Low solubility can lead to poor in vivo efficacy and unreliable in vitro assay results.[11] Both kinetic and thermodynamic solubility assays are valuable in drug discovery. Kinetic solubility is a high-throughput method suitable for early screening, while thermodynamic solubility provides a more accurate measure of a compound's true solubility at equilibrium.[11][12]

Kinetic solubility is determined by the rapid precipitation of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer.[11][13]

In the nephelometric method, the formation of a precipitate is detected by light scattering.[2][14] Alternatively, in the direct UV assay, undissolved particles are removed by filtration, and the concentration of the remaining dissolved compound is quantified by UV-Vis spectroscopy.[2][14]

-

Preparation of Solutions:

-

Assay Procedure:

-

Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[14]

-

Add the aqueous buffer to each well to achieve the desired final compound concentration (the final DMSO concentration should be kept low, typically ≤1%).[12]

-

Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[14]

-

After incubation, filter the solution through a solubility filter plate to remove any precipitate.[14]

-

Transfer the filtrate to a UV-transparent 96-well plate.

-

-

Quantification and Data Analysis:

-

Measure the UV absorbance of the filtrate at the compound's λmax.

-

Prepare a standard curve by serially diluting the DMSO stock solution in a mixture of the aqueous buffer and DMSO that matches the final assay conditions.

-

Calculate the solubility of the test compound by comparing its absorbance to the standard curve.[12]

-

Caption: Workflow for Kinetic Solubility Assay (Direct UV Method).

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium with its solid phase.[15][16] This is considered the "true" solubility of the compound.

The shake-flask method is the gold standard for determining thermodynamic solubility.[11] An excess of the solid compound is agitated in an aqueous buffer for an extended period to ensure equilibrium is reached.[12] The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV or LC-MS.[17]

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[15]

-

-

Equilibration:

-

Sample Processing:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all solid particles.[17]

-

-

Quantification and Data Analysis:

-

Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the filtered supernatant by a validated HPLC-UV or LC-MS method.[17]

-

Determine the concentration of the dissolved compound by comparing the peak area to the standard curve. The resulting concentration is the thermodynamic solubility.[17]

-

Lipophilicity Determination (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar (e.g., n-octanol) and a polar (e.g., water) solvent.[18] It is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[18]

The shake-flask method is the traditional and most reliable method for LogP determination.[18] The compound is dissolved in one of the two immiscible solvents (n-octanol or water), and the two phases are mixed until equilibrium is reached. The concentration of the compound in each phase is then measured to calculate the partition coefficient.[19]

-

Preparation:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

In a separatory funnel or vial, add equal volumes of n-octanol and water.[19]

-

-

Partitioning:

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation:

Caption: Workflow for Shake-Flask LogP Determination.

Ionization Constant (pKa) Determination

The ionization constant (pKa) is a measure of the strength of an acid or base and is crucial for understanding a compound's solubility, lipophilicity, and permeability at different pH values.[21] For a quinoline derivative, the basicity of the nitrogen atom in the heterocyclic ring is of primary interest.

UV-Vis spectrophotometry is a common method for pKa determination.[22] The UV-Vis spectrum of an ionizable compound changes as it transitions between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

-

Preparation of Buffers:

-

Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions by diluting the stock solution into each of the different pH buffers.

-

-

Spectral Measurement:

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range to identify the wavelength with the largest change in absorbance upon ionization.

-

Measure the absorbance of each solution at this chosen analytical wavelength.

-

-

Data Analysis:

-

Plot the absorbance versus pH.

-

The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by determining the pH at the half-equivalence point to obtain the pKa value.

-

Synthesis Overview

A plausible synthetic route to this compound involves a multi-step sequence. A common approach for constructing the quinoline core is the Gould-Jacobs reaction.[23] This could be followed by halogenation steps. Alternatively, a pre-halogenated aniline derivative could be used as a starting material.[24] The specific regioselectivity of the halogenation steps is a critical consideration in the overall synthetic strategy.[23]

Conclusion

This compound is a promising scaffold for medicinal chemistry research, offering multiple points for synthetic diversification. While some of its physicochemical properties can be predicted computationally, experimental determination is essential for accurate characterization and to inform its progression in drug discovery and development pipelines. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to thoroughly evaluate the physicochemical profile of this and other novel quinoline derivatives.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - 7-bromo-4-chloro-2,8-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. mt.com [mt.com]

- 8. thinksrs.com [thinksrs.com]

- 9. westlab.com [westlab.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. enamine.net [enamine.net]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. evotec.com [evotec.com]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Determination of partition coefficients (log P) [bio-protocol.org]

- 20. acdlabs.com [acdlabs.com]

- 21. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-7-chloro-2,8-dimethylquinoline molecular weight

An In-depth Technical Guide to 7-Bromo-4-chloro-2,8-dimethylquinoline: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of 7-Bromo-4-chloro-2,8-dimethylquinoline, a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. While the initial topic specified 4-Bromo-7-chloro-2,8-dimethylquinoline, extensive database searches indicate that the more synthetically accessible and documented isomer is 7-Bromo-4-chloro-2,8-dimethylquinoline (CAS No: 1189106-62-4) , which is the focus of this document.

The quinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] The specific substitution pattern of 7-Bromo-4-chloro-2,8-dimethylquinoline, featuring two distinct and orthogonally reactive halogen atoms, makes it an exceptionally versatile building block. The chloro group at the 4-position is primed for nucleophilic aromatic substitution, while the bromo group at the 7-position is ideal for palladium-catalyzed cross-coupling reactions.[1] This guide details the compound's physicochemical properties, outlines a logical and detailed synthetic pathway, presents protocols for its strategic functionalization, and discusses its potential applications in the discovery of novel therapeutics, particularly anticancer agents.

Introduction

The quinoline heterocycle is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of biologically active compounds, from antimalarials like chloroquine to targeted cancer therapies.[2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its target binding, selectivity, and pharmacokinetic profile.

7-Bromo-4-chloro-2,8-dimethylquinoline emerges as a highly valuable synthetic intermediate. Its architecture is distinguished by three key features:

-

A Privileged Quinoline Core: Providing a robust and biologically relevant foundation.

-

Orthogonal Halogen Handles: A chlorine atom at the C4 position and a bromine atom at the C7 position. This differentiation is critical, as it allows for selective, stepwise reactions to build molecular complexity.[1]

-

Methyl Substituents: The methyl groups at C2 and C8 can influence the molecule's conformation and interaction with biological targets.

This guide serves as a resource for scientists, providing the technical data, synthetic rationale, and strategic insights necessary to effectively utilize this compound in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 7-Bromo-4-chloro-2,8-dimethylquinoline are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 7-Bromo-4-chloro-2,8-dimethylquinoline | ChemScene[4] |

| CAS Number | 1189106-62-4 | ChemScene, Fisher Scientific[4][5] |

| Molecular Formula | C₁₁H₉BrClN | ChemScene, Fisher Scientific[4][5] |

| Molecular Weight | 270.55 g/mol | ChemScene, Fisher Scientific[4][5] |

| Monoisotopic Mass | 268.9607 Da | PubChemLite[6] |

| Appearance | Solid | Fluorochem[7] |

| Purity (Typical) | ≥97% | Fisher Scientific[5] |

| Predicted LogP | 4.27 | ChemScene[4] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene[4] |

| SMILES | CC1=C2N=C(C)C=C(Cl)C2=CC=C1Br | ChemScene[4] |

| InChIKey | JJOXAYSGWSYGNB-UHFFFAOYSA-N | PubChemLite[6] |

Synthesis Strategy and Experimental Protocol

The synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline can be achieved through a logical three-step sequence that builds the quinoline core first, followed by sequential halogenations. This approach provides excellent control over the regiochemistry of the final product.

Rationale for Synthetic Pathway

The proposed pathway begins with the construction of the substituted quinoline ring system. Chlorination is performed next, converting the 4-hydroxy group into a more reactive chloro group, which is a common strategy for enabling subsequent nucleophilic substitution. The final step is a regioselective bromination. Introducing the bromine atom last takes advantage of the directing effects of the existing substituents on the quinoline ring, favoring substitution at the C7 position.

Visualized Synthetic Workflow

Caption: A plausible three-step synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline.

Detailed Experimental Protocol

The following protocol is a representative methodology based on well-established chemical transformations for analogous structures.[8]

Step 1: Synthesis of 2,8-Dimethylquinolin-4-ol (Gould-Jacobs Reaction)

-

Materials: 2-Methylaniline, diethyl (ethoxymethylene)malonate (DEEM), diphenyl ether (solvent), ethanol.

-

Procedure:

-

Combine equimolar amounts of 2-methylaniline and DEEM in a flask.

-

Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours to facilitate the initial condensation reaction, during which ethanol is eliminated.

-

Add the resulting intermediate to a high-boiling solvent like diphenyl ether, pre-heated to ~250 °C.

-

Maintain this temperature for 30-60 minutes to effect the thermal cyclization.

-

Cool the reaction mixture and dilute with hexane to precipitate the product.

-

-

Purification: Filter the solid product and wash thoroughly with hexane and then ethanol to remove residual solvent and starting materials. The product can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of 4-Chloro-2,8-dimethylquinoline

-

Materials: 2,8-Dimethylquinolin-4-ol, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅, optional catalyst).

-

Procedure:

-

Carefully add 2,8-dimethylquinolin-4-ol to an excess of POCl₃ (typically 5-10 equivalents) in a reaction vessel equipped with a reflux condenser. A catalytic amount of PCl₅ can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or solid sodium carbonate) until the pH is ~8-9.

-

-

Purification: The resulting precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 3: Synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline

-

Materials: 4-Chloro-2,8-dimethylquinoline, N-Bromosuccinimide (NBS), concentrated sulfuric acid.

-

Procedure:

-

Dissolve 4-chloro-2,8-dimethylquinoline in cold (0 °C) concentrated sulfuric acid.

-

Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.

-

Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

-

-

Purification: Filter the crude product, wash with water, and dry. Purity can be enhanced by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Applications in Medicinal Chemistry

The primary value of 7-Bromo-4-chloro-2,8-dimethylquinoline lies in its capacity for selective, orthogonal functionalization, making it an ideal scaffold for building libraries of diverse compounds for biological screening.[1]

Orthogonal Functionalization Strategy

The key to this molecule's utility is the differential reactivity of its two halogen atoms:

-

C4-Chloro Group: This position is activated by the electron-withdrawing effect of the quinoline nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) with a variety of nucleophiles, most commonly amines.

-

C7-Bromo Group: This position is less activated and is perfectly suited for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

This orthogonality allows for a two-step diversification. For instance, one can first perform an SNAr reaction at C4 and then, on that product, perform a Suzuki coupling at C7.

Visualized Application Workflow

Caption: Orthogonal reaction pathways for diversifying the core scaffold.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4

-

Objective: To replace the C4-chloro group with an amine nucleophile.

-

Materials: 7-Bromo-4-chloro-2,8-dimethylquinoline, desired primary or secondary amine (e.g., aniline, piperidine), a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), and a polar aprotic solvent (e.g., NMP, DMSO, or isopropanol).

-

Procedure:

-

In a sealed reaction vessel, dissolve 7-Bromo-4-chloro-2,8-dimethylquinoline (1 equivalent) in the chosen solvent.

-

Add the amine nucleophile (1.2-1.5 equivalents) and the base (2-3 equivalents).

-

Heat the reaction mixture, typically between 80 °C and 140 °C, depending on the nucleophilicity of the amine. Microwave irradiation can often accelerate this transformation.

-

Monitor progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove the solvent and excess reagents.

-

-

Causality: The electron-withdrawing quinoline nitrogen atom polarizes the C4 position, making it electrophilic and susceptible to attack by the amine nucleophile. The base serves to neutralize the HCl generated during the reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C7

-

Objective: To form a new carbon-carbon bond at the C7 position by coupling with a boronic acid.

-

Materials: 7-Bromo-4-chloro-2,8-dimethylquinoline, an aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., dioxane/water or DME).

-

Procedure:

-

To a degassed reaction vessel, add the quinoline starting material (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, cool the mixture and perform a standard aqueous workup followed by purification.

-

-

Causality: The palladium catalyst undergoes a well-established catalytic cycle involving oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst.

Potential Biological Significance

While direct biological studies on 7-Bromo-4-chloro-2,8-dimethylquinoline are not extensively reported, its structural motifs are strongly associated with significant pharmacological activity.

-

Anticancer Potential: The 7-chloro-4-aminoquinoline scaffold is a known pharmacophore in compounds that exhibit antiproliferative activity.[3][9] Derivatives synthesized from this guide's subject could potentially inhibit key cancer-related signaling pathways, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt.[1] The ability to introduce diverse aryl groups at the C7 position and various amino functionalities at C4 allows for the exploration of chemical space to optimize potency and selectivity against various cancer cell lines.[9]

-

Antimalarial Activity: The 4-amino-7-chloroquinoline core is famously the basis for the antimalarial drug chloroquine.[2] This scaffold is a validated starting point for developing new agents to combat drug-resistant strains of malaria.[10]

Safety and Handling

7-Bromo-4-chloro-2,8-dimethylquinoline is classified as a hazardous substance and must be handled with appropriate precautions to minimize exposure.[2]

-

Hazard Identification: The compound is classified with Acute Toxicity, Oral (Category 3).[2]

-

Handling Precautions:

-

Always handle in a well-ventilated area, preferably within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.[2]

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

7-Bromo-4-chloro-2,8-dimethylquinoline is a high-value, strategically designed chemical building block for drug discovery and medicinal chemistry. Its key attribute—the presence of two orthogonally reactive halogen atoms—provides researchers with a reliable and flexible platform for synthesizing diverse libraries of novel compounds. The well-established biological relevance of the quinoline scaffold, combined with the synthetic versatility of this particular derivative, makes it a compelling starting point for programs targeting cancer, malaria, and other diseases. The protocols and data presented in this guide offer a solid foundation for harnessing its full potential.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - 7-bromo-4-chloro-2,8-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-7-chloro-2,8-dimethylquinoline

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of 4-Bromo-7-chloro-2,8-dimethylquinoline. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, integrating data from mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy to unambiguously confirm the molecular structure of this highly substituted quinoline derivative.

Introduction: The Quinoline Scaffold and the Importance of Precise Structural Characterization

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds present in numerous natural products and synthetic molecules with significant biological activity.[1] Their diverse applications in medicinal chemistry necessitate the precise and unambiguous determination of their molecular structure, as even minor changes in substitution patterns can dramatically alter their pharmacological properties. The subject of this guide, this compound, presents a compelling case for a multi-faceted analytical approach due to its dense substitution pattern, which can lead to complex spectral data.

This guide will detail the logical progression of experiments and data interpretation, beginning with the confirmation of the molecular formula and proceeding through the complete assignment of all proton and carbon signals. The causality behind each experimental choice will be explained, providing a framework for tackling similar analytical challenges.

Foundational Analysis: Mass Spectrometry

The initial step in the structure elucidation of an unknown compound is typically the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution should be filtered if any particulate matter is present.

-

Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Data is acquired in positive ion mode to observe the protonated molecule, [M+H]⁺.

Data Interpretation: Isotopic Patterning

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine and chlorine.[2][3]

-

Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3]

-

Chlorine: Possesses two major isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3]

The presence of both a bromine and a chlorine atom in the molecule will result in a distinctive cluster of peaks for the molecular ion. The expected pattern for the [M+H]⁺ ion would show peaks at m/z corresponding to the different isotopic combinations, with relative intensities reflecting their statistical probabilities.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z |

| [C₁₁H₁₀⁷⁹Br³⁵ClN]⁺ | 269.9683 |

| [C₁₁H₁₀⁸¹Br³⁵ClN]⁺ | 271.9663 |

| [C₁₁H₁₀⁷⁹Br³⁷ClN]⁺ | 271.9654 |

| [C₁₁H₁₀⁸¹Br³⁷ClN]⁺ | 273.9633 |

The observation of this isotopic cluster provides strong evidence for the presence of one bromine and one chlorine atom in the molecule, and the accurate mass measurement of the monoisotopic peak confirms the elemental composition as C₁₁H₉BrClN.

Unraveling the Connectivity: 1D and 2D NMR Spectroscopy

While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the precise arrangement of atoms within the molecule. For a complex structure like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for a complete and unambiguous assignment.[4][5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 10-15 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR Analysis: Initial Insights

The ¹H NMR spectrum provides the first look at the proton environment. Based on the structure, we can predict the following signals:

-

Aromatic Protons: Two protons on the quinoline ring system, likely appearing as doublets or singlets depending on their coupling partners.

-

Methyl Protons: Two distinct singlets corresponding to the methyl groups at the C2 and C8 positions.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 | s | 1H | H5 | Deshielded by the electron-withdrawing effect of the adjacent chlorine at C7 and the ring nitrogen. |

| ~ 7.5 | s | 1H | H6 | Influenced by the adjacent chlorine at C7 and bromine at C4. |

| ~ 7.3 | s | 1H | H3 | Singlet due to no adjacent protons. |

| ~ 2.7 | s | 3H | 2-CH₃ | Typical chemical shift for a methyl group on a pyridine ring. |

| ~ 2.6 | s | 3H | 8-CH₃ | Typical chemical shift for a methyl group on a benzene ring. |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.[1]

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments. For this compound, 11 distinct carbon signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C2 |

| ~ 148 | C8a |

| ~ 145 | C4 |

| ~ 135 | C7 |

| ~ 130 | C5 |

| ~ 128 | C4a |

| ~ 127 | C6 |

| ~ 125 | C8 |

| ~ 122 | C3 |

| ~ 25 | 2-CH₃ |

| ~ 18 | 8-CH₃ |

2D NMR for Unambiguous Assignments

Due to the highly substituted nature of the quinoline core, 1D NMR spectra alone may not be sufficient for definitive assignment. 2D NMR experiments are crucial for establishing connectivities.[4][5]

The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[5] For this molecule, due to the substitution pattern, we would expect to see no cross-peaks in the aromatic region, confirming that the aromatic protons (H3, H5, and H6) are isolated from each other.

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[6] This allows for the definitive assignment of protonated carbons.

Diagram 1: HSQC Correlation Workflow

Caption: HSQC correlations link protons to their directly attached carbons.

The HMBC experiment is arguably the most powerful tool for elucidating the structure of highly substituted aromatic systems. It reveals correlations between protons and carbons that are two or three bonds away, allowing for the piecing together of the molecular framework and the assignment of quaternary (non-protonated) carbons.[6][7]

Key Predicted HMBC Correlations:

-

2-CH₃ protons (~2.7 ppm): Will show correlations to C2 (~160 ppm) and C3 (~122 ppm).

-

8-CH₃ protons (~2.6 ppm): Will show correlations to C8 (~125 ppm), C7 (~135 ppm), and C8a (~148 ppm).

-

H3 proton (~7.3 ppm): Will show correlations to C2 (~160 ppm), C4 (~145 ppm), and C4a (~128 ppm).

-

H5 proton (~8.0 ppm): Will show correlations to C4 (~145 ppm), C7 (~135 ppm), and C4a (~128 ppm).

-

H6 proton (~7.5 ppm): Will show correlations to C8 (~125 ppm), C4a (~128 ppm), and C5 (~130 ppm).

These long-range correlations act as a "molecular GPS," allowing for the unambiguous placement of each substituent on the quinoline ring.

Diagram 2: Structure Elucidation Workflow

Caption: A stepwise workflow for structure elucidation.

Conclusion

The structure of this compound is definitively elucidated through a synergistic application of mass spectrometry and a suite of NMR spectroscopic techniques. HRMS confirms the molecular formula and the presence of both bromine and chlorine through characteristic isotopic patterns. 1D NMR provides initial assignments, while 2D NMR experiments, particularly HMBC, are critical in establishing the precise connectivity of the atoms and the substitution pattern on the quinoline core. This systematic approach ensures a self-validating system where data from each experiment corroborates the others, leading to an unambiguous structural assignment with a high degree of confidence.

References

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. youtube.com [youtube.com]

- 7. magritek.com [magritek.com]

A Technical Guide to the Synthesis of Substituted Quinoline Derivatives

Abstract

The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including antimalarial agents like chloroquine, antibacterial compounds such as ciprofloxacin, and anticancer drugs like topotecan.[3][4][5] The extensive biological and chemical significance of this scaffold necessitates robust, efficient, and versatile synthetic methodologies. This guide provides an in-depth analysis of both classical and modern strategies for the synthesis of substituted quinoline derivatives, designed for researchers, chemists, and professionals in drug development. We will explore the underlying mechanisms, strategic considerations for experimental design, and detailed protocols for seminal reactions, bridging foundational knowledge with contemporary innovations.

Strategic Importance of the Quinoline Core

First isolated from coal tar in 1834, the quinoline ring system is a fusion of a benzene ring and a pyridine ring.[1][6] This arrangement confers unique electronic properties and a rigid, planar structure that is ideal for interacting with biological macromolecules. The nitrogen atom acts as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and hydrophobic interactions. This versatility has made quinoline a "privileged scaffold" in drug discovery, capable of binding to diverse biological targets.[3][7] Consequently, the ability to strategically introduce substituents onto the quinoline core is paramount for modulating pharmacokinetic properties, enhancing potency, and reducing toxicity.[2]

Foundational Pillars: Classical Synthesis of Quinolines

The construction of the quinoline ring system has been a subject of study for over a century, leading to several powerful named reactions that remain relevant today.[1][8] These methods typically involve the cyclization of aniline derivatives.

Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most direct methods for producing quinolines.[9][10] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene, which also serves as the solvent).[1][11]

Causality and Mechanism: The harsh, exothermic nature of the reaction demands careful control.[12] The key steps are:

-

Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1]

-

Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein.[10]

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring.

-

Dehydration & Oxidation: The resulting 1,2-dihydroquinoline is dehydrated and then oxidized by the oxidizing agent to yield the aromatic quinoline product.[12]

The primary value of the Skraup synthesis lies in its ability to produce quinolines that are unsubstituted on the heterocyclic ring, using readily available starting materials. However, its often violent conditions and low yields for certain substituted anilines are significant drawbacks.[13]

Caption: Workflow of the Skraup Synthesis.

Doebner-von Miller Reaction (1881)

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[1][14] This variation allows for the synthesis of a wider range of substituted quinolines, particularly those with substituents on the pyridine ring.[13] The reaction is typically catalyzed by a Lewis acid (e.g., ZnCl₂, SnCl₄) or a Brønsted acid (e.g., HCl).[13][14]

Causality and Mechanism: The reaction is believed to proceed through a fragmentation-recombination mechanism.[13] The aniline first adds to the α,β-unsaturated carbonyl in a conjugate fashion. This adduct can then fragment into an imine and a ketone. These fragments recombine to form an anil, which then undergoes cyclization and oxidation to yield the quinoline product.[13] This pathway explains the formation of 2- and/or 4-substituted quinolines.

Combes Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions (e.g., concentrated H₂SO₄).[1][15]

Causality and Mechanism: The choice of a β-diketone is critical as it provides the three-carbon chain necessary for forming the pyridine ring.

-

Condensation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[11][16]

-

Cyclization: The acid catalyst protonates the remaining carbonyl group, activating it for electrophilic attack by the aniline ring. This annulation step is typically the rate-determining step.[15][17]

-

Dehydration: The resulting intermediate is then dehydrated to afford the final aromatic quinoline product.

The regioselectivity of the cyclization can be influenced by the steric and electronic properties of substituents on both the aniline and the β-diketone.[15]

Conrad-Limpach-Knorr Synthesis (1887)

This method involves the reaction of anilines with β-ketoesters and is particularly useful for synthesizing quinolones (oxo-quinolines).[18][19] The regiochemical outcome is highly dependent on the reaction temperature.

Causality and Mechanism:

-

Kinetic Control (Conrad-Limpach): At lower temperatures (e.g., room temperature, acid-catalyzed), the aniline's amino group preferentially attacks the more reactive ketone carbonyl of the β-ketoester. The resulting intermediate cyclizes upon heating (e.g., >240 °C) to yield a 4-quinolone .[18][20]

-

Thermodynamic Control (Knorr): At higher temperatures (e.g., ~140 °C), the reaction favors the formation of a more stable β-keto anilide intermediate via attack at the ester carbonyl. Subsequent cyclization under acidic conditions yields a 2-quinolone .[14][18]

This temperature-dependent selectivity provides a powerful tool for directing the synthesis towards the desired quinolone isomer.

Friedländer Synthesis (1882)

The Friedländer synthesis is a convergent and highly efficient method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., ethyl acetoacetate).[8][9]

Causality and Mechanism: This reaction proceeds via an initial aldol-type condensation between the reactants, catalyzed by either acid or base, to form a chalcone-like intermediate. This is followed by an intramolecular cyclization (condensation) with loss of water to form the quinoline ring directly. The key advantage is its convergence, forming the quinoline ring in a single pot from two pre-functionalized fragments, which generally leads to high yields and unambiguous product formation.[6]

Comparative Summary of Classical Methods

| Method | Precursors | Key Conditions | Primary Product Type | Advantages | Limitations |

| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing Agent | Unsubstituted Quinolines | Uses simple, inexpensive reagents.[10] | Harsh, often violent reaction conditions; limited scope.[12] |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (Lewis or Brønsted) | 2- and/or 4-Substituted Quinolines | Broader scope than Skraup.[1] | Can produce mixtures of isomers. |

| Combes | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines | Good for specific substitution patterns.[15] | Requires β-diketones, which may not be readily available. |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Temperature-dependent (Kinetic vs. Thermodynamic) | 4-Quinolones or 2-Quinolones | Controllable regioselectivity for quinolones.[18] | High temperatures required for cyclization.[19] |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalyst | Polysubstituted Quinolines | High yields, convergent, unambiguous products.[8] | Requires pre-functionalized ortho-substituted anilines. |

Modern Synthetic Strategies: Efficiency and Innovation

While classical methods are foundational, modern organic synthesis demands greater efficiency, milder conditions, and broader functional group tolerance. Recent advancements have focused on transition-metal catalysis, multicomponent reactions, and green chemistry approaches.[21][22]

Transition-Metal-Catalyzed Syntheses

Palladium-catalyzed reactions have revolutionized the construction of complex molecular architectures, including quinolines.[23] These methods often proceed under mild conditions with high functional group tolerance.

-

Palladium-Catalyzed Annulation: Various strategies exist, such as the oxidative cyclization of o-vinylanilines with alkynes using molecular oxygen as a green oxidant.[24] This approach builds the quinoline ring through a sequence of intermolecular amination, olefin insertion, and C-C bond cleavage.[24] Other methods involve the one-pot reaction of 2-amino aromatic ketones with alkynes, offering an alternative to the Friedländer synthesis.[25]

-

Cascade Reactions: Palladium catalysts can initiate complex cascade reactions, such as the denitrogenative cascade of o-aminocinnamonitriles with arylhydrazines, to form 2-arylquinolines.[26] These processes build molecular complexity rapidly in a single operation.

Multicomponent Reactions (MCRs)

MCRs are highly convergent processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[8][27] This strategy is prized for its atom economy, efficiency, and ability to rapidly generate libraries of structurally diverse compounds.[27][28]

-

Povarov Reaction: A well-known MCR that forms tetrahydroquinolines via a [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene.[29] The resulting tetrahydroquinolines can then be oxidized to the corresponding quinolines.

-

Aza-Diels-Alder/Domino Reactions: Modern MCRs can involve complex domino sequences. For instance, a three-component reaction of an aniline, an aldehyde, and an alkyne can be catalyzed by copper or iron to yield 2,4-disubstituted quinolines.[30]

Microwave-Assisted Synthesis

The application of microwave irradiation has significantly accelerated many classical and modern quinoline syntheses.[9][31] Microwave energy provides efficient, direct, and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), often with improved yields and cleaner product profiles.[32][33] The Gould-Jacobs, Friedländer, and Skraup reactions have all been successfully adapted to microwave-assisted protocols.[6][9][34] This technology is a key tool for green chemistry, enabling catalyst-free and solvent-free reactions in some cases.[9][35]

Caption: Key modern approaches to quinoline synthesis.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

This protocol describes a modern, efficient synthesis of a 4-hydroxyquinoline derivative, adapted from literature procedures that leverage microwave irradiation to overcome the high thermal barrier of the classical method.[34][36]

Objective: To synthesize Ethyl 4-hydroxyquinoline-3-carboxylate.

Materials:

-

Aniline (2.0 mmol)

-

Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)

-

2.5 mL microwave reaction vial with magnetic stir bar

-

Scientific microwave reactor

-

Ice-cold acetonitrile for washing

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[36] The excess DEEM serves as both a reagent and a high-boiling solvent.

-

Microwave Irradiation: Seal the vial securely and place it in the microwave reactor. Heat the mixture to 250 °C and hold for 10 minutes.[36] The reactor will automatically control the power output to maintain the target temperature and will monitor the internal pressure.

-

Isolation: After the irradiation is complete, allow the vial to cool to room temperature. A precipitate of the product should form.

-

Purification: Filter the solid product using a Büchner funnel and wash the collected solid with a small amount of ice-cold acetonitrile (approx. 3 mL) to remove unreacted DEEM and any soluble impurities.[34]

-

Drying and Analysis: Dry the resulting white or off-white solid under vacuum. The expected yield is typically in the range of 40-50%.[36] Characterize the final product by NMR and MS to confirm its identity and purity.

Self-Validation: This protocol is self-validating through its reliance on precise, instrument-controlled parameters (temperature, time) which ensure reproducibility. The workup procedure is designed to efficiently separate the solid product from the liquid excess reagent, simplifying purification.

Conclusion

The synthesis of substituted quinolines has evolved from robust but often harsh classical methods to highly sophisticated, efficient, and green modern strategies. While foundational reactions like the Skraup, Combes, and Friedländer syntheses remain valuable for their specific applications, the advent of transition-metal catalysis, multicomponent reactions, and microwave-assisted chemistry has profoundly expanded the synthetic chemist's toolkit.[8][31] For professionals in drug discovery and materials science, a deep understanding of this diverse array of methodologies is crucial for the rational design and practical synthesis of novel quinoline derivatives with tailored properties. The continued innovation in this field promises to deliver even more powerful and sustainable routes to these vital heterocyclic compounds.[21][27]

References

- 1. iipseries.org [iipseries.org]

- 2. nbinno.com [nbinno.com]

- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. nbinno.com [nbinno.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 19. scribd.com [scribd.com]

- 20. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 21. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]

- 23. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]

- 25. Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. scispace.com [scispace.com]

- 27. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]

- 31. benthamdirect.com [benthamdirect.com]

- 32. tandfonline.com [tandfonline.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 36. ablelab.eu [ablelab.eu]

Spectroscopic and Synthetic Elucidation of 4-Bromo-7-chloro-2,8-dimethylquinoline: A Technical Guide

Introduction

Substituted quinolines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The strategic placement of functional groups on the quinoline scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its biological activity and target specificity.[2] 4-Bromo-7-chloro-2,8-dimethylquinoline is a halogenated quinoline derivative with potential applications in drug discovery, particularly as a versatile intermediate for the synthesis of novel compounds through cross-coupling and nucleophilic substitution reactions.[2]

This technical guide provides a comprehensive overview of the synthetic and spectroscopic characteristics of this compound. While experimental spectra for this specific molecule are not widely published, this document will leverage established principles of chemical synthesis and spectroscopic interpretation to provide a robust, predictive analysis. We will explore a plausible synthetic route and delve into the expected features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemical profile.

Synthetic Strategy: A Plausible Pathway

The synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the quinoline core, followed by halogenation. A logical and efficient pathway is outlined below, drawing upon established methodologies for analogous structures.[3]

Proposed Synthetic Workflow

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-8-methylquinolin-4-ol

This initial step utilizes the Gould-Jacobs reaction to construct the quinoline core.[1]

-

Condensation: 3-Bromo-2-methylaniline is reacted with diethyl ethoxymethylenemalonate. This reaction is typically performed neat or in a high-boiling point solvent and heated to facilitate the condensation and elimination of ethanol.

-

Thermal Cyclization: The resulting intermediate is heated in a high-boiling point solvent, such as Dowtherm A, at temperatures around 240-260°C.[3] This high-temperature condition promotes the cyclization to form the quinoline ring system.

-

Work-up: Upon cooling, the product precipitates and can be collected by filtration, washed with a hydrocarbon solvent like hexane, and dried.[3]

Step 2: Synthesis of 7-Bromo-4-chloro-8-methylquinoline

The hydroxyl group at the 4-position is converted to a chlorine atom using a standard chlorinating agent.[1]

-

Chlorination: 7-Bromo-8-methylquinolin-4-ol is treated with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[1]

-

Reaction Conditions: The mixture is heated to reflux (approximately 110°C) for several hours.[1]

-

Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice. The acidic solution is then neutralized with a base, such as sodium bicarbonate, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and concentrated.[1]

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Step 3: Introduction of the 2-methyl group

Introducing a methyl group at the 2-position of the 7-bromo-4-chloro-8-methylquinoline intermediate would be the final step. A Minisci-type reaction could be a plausible approach, though this may present regioselectivity challenges.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.2 | Doublet | 1H | H-5 | The peri-relationship to the C4-bromo substituent will likely deshield this proton, shifting it downfield. |

| ~ 7.5 - 7.7 | Doublet | 1H | H-6 | This proton is situated between two electron-withdrawing halogens and will be shifted downfield. |

| ~ 7.3 - 7.5 | Singlet | 1H | H-3 | The proton at the 3-position is a singlet and its chemical shift will be influenced by the adjacent chloro and bromo groups. |

| ~ 2.8 - 3.0 | Singlet | 3H | C2-CH₃ | The methyl group at the 2-position is adjacent to the nitrogen atom in the heterocyclic ring, leading to a downfield shift compared to the other methyl group. |

| ~ 2.5 - 2.7 | Singlet | 3H | C8-CH₃ | The methyl group at the 8-position is on the carbocyclic ring and is expected to be at a more typical benzylic chemical shift. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number and electronic environment of the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 - 162 | C-2 | The carbon bearing the methyl group and adjacent to the nitrogen will be significantly downfield. |

| ~ 148 - 152 | C-4 | The carbon attached to the bromine atom will be deshielded. |

| ~ 145 - 148 | C-8a | A quaternary carbon in the quinoline ring system. |

| ~ 135 - 138 | C-7 | The carbon attached to the chlorine atom will be downfield. |

| ~ 128 - 132 | C-5 | Aromatic CH carbon. |

| ~ 125 - 128 | C-6 | Aromatic CH carbon. |

| ~ 122 - 125 | C-4a | A quaternary carbon in the quinoline ring system. |

| ~ 120 - 123 | C-3 | Aromatic CH carbon. |

| ~ 23 - 26 | C2-CH₃ | Aliphatic carbon of the methyl group at the 2-position. |

| ~ 18 - 21 | C8-CH₃ | Aliphatic carbon of the methyl group at the 8-position. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3050 - 3100 | C-H stretch (aromatic) | Characteristic for C-H bonds in the quinoline ring. |

| 2950 - 3000 | C-H stretch (aliphatic) | Corresponding to the C-H bonds of the two methyl groups. |

| 1580 - 1620 | C=C and C=N stretch | Aromatic ring and quinoline C=N bond vibrations. |

| 1450 - 1550 | C=C stretch | Aromatic ring vibrations. |

| 1000 - 1100 | C-Cl stretch | Characteristic for the carbon-chlorine bond. |

| 550 - 650 | C-Br stretch | Characteristic for the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of this compound is 270.55 g/mol .[4][5]

Predicted Fragmentation Pattern

The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.

Caption: Predicted major fragmentation pathways for this compound.

-

Molecular Ion (M⁺): A complex isotopic cluster will be observed due to the presence of ³⁵Cl/³⁷Cl (approx. 3:1 ratio) and ⁷⁹Br/⁸¹Br (approx. 1:1 ratio). This will result in peaks at m/z 270 (M⁺), 272 (M+2), and 274 (M+4).

-

Loss of a Methyl Radical ([M-CH₃]⁺): Fragmentation may begin with the loss of a methyl radical from either the C2 or C8 position, resulting in a cation at m/z 255/257/259.

-

Loss of Halogen Radicals: The loss of a chlorine radical ([M-Cl]⁺) would lead to fragments at m/z 235/237. The loss of a bromine radical ([M-Br]⁺) would result in fragments at m/z 191/193.

-

Further Fragmentation: Subsequent loss of molecules like HCN from the quinoline ring is also a possibility.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. This guide has outlined a practical synthetic approach and provided a detailed, predictive analysis of its spectroscopic characteristics. While experimental data remains to be widely published, the theoretical framework presented here offers a solid foundation for researchers working with this and related quinoline derivatives. The predicted NMR, IR, and MS data provide a clear roadmap for the characterization and quality control of this compound in a laboratory setting.

References

A Senior Application Scientist's Guide to the Reactivity of the Chloro Group in 4-Chloroquinolines

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its many derivatives, 4-chloroquinoline stands out as a uniquely versatile synthetic intermediate. The chloro-substituent at the C4 position is not merely a structural component but a highly reactive and strategically vital handle for molecular elaboration. Its reactivity is principally governed by the electron-withdrawing nature of the fused pyridine ring, which renders the C4 position susceptible to nucleophilic attack. This guide provides an in-depth exploration of the chemical behavior of the C4-chloro group, detailing the mechanistic underpinnings of its reactivity, the factors that modulate it, and its application in both classical and modern synthetic methodologies. We will dissect key protocols, from traditional Nucleophilic Aromatic Substitution (SNAr) to sophisticated Palladium-Catalyzed Cross-Coupling reactions, offering field-proven insights to empower researchers in the rational design and synthesis of novel quinoline-based drug candidates.

The Privileged 4-Chloroquinoline Scaffold: A Gateway to Bioactive Molecules

The quinoline motif, a fusion of benzene and pyridine rings, is a "privileged structure" in drug discovery, consistently appearing in molecules with a vast array of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][3][4] The historical and clinical success of 4-aminoquinoline drugs such as chloroquine and hydroxychloroquine, first synthesized in 1934 and 1946 respectively, serves as a testament to the therapeutic potential of this scaffold.[5][6][7] The synthesis of these iconic drugs invariably proceeds through a common precursor: a 4-chloroquinoline derivative, typically 4,7-dichloroquinoline.[8]

The strategic importance of the 4-chloroquinoline core lies in the lability of the C4-Cl bond. This bond acts as an exceptional leaving group, providing a direct and efficient entry point for the introduction of diverse functional groups, which is crucial for conducting structure-activity relationship (SAR) studies.[9][10] The ability to readily displace this chlorine atom with a wide range of nucleophiles is the primary reason why 4-chloroquinolines are indispensable building blocks in the synthesis of countless biologically active compounds.[11]

The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The quintessential reaction of 4-chloroquinolines is the Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic rings which are electron-rich and react with electrophiles, the quinoline system is rendered electron-deficient by the electronegative nitrogen atom. This effect is most pronounced at the C2 and C4 positions, making them susceptible to nucleophilic attack.[12]

The Addition-Elimination Mechanism

The SNAr reaction of 4-chloroquinolines proceeds via a well-established two-step addition-elimination mechanism.[12][13]

-

Nucleophilic Attack (Addition): The reaction is initiated when a nucleophile attacks the electron-deficient C4 carbon. This is typically the rate-determining step. The attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][14] The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atom, which provides significant stabilization for this intermediate.

-

Leaving Group Departure (Elimination): In the second, faster step, the chloride ion is expelled from the Meisenheimer complex. This step restores the aromaticity of the quinoline ring system, yielding the final substituted product.[14]

A Visual Representation of the SNAr Mechanism

Caption: The addition-elimination mechanism for SNAr at the C4 position of quinoline.

Factors Influencing Reactivity

The ease with which the C4-chloro group is displaced is not constant; it is significantly influenced by electronic and steric factors. Understanding these influences is critical for experimental design and predicting reaction outcomes.

-

Electronic Effects: The presence of additional electron-withdrawing groups (EWGs) on the quinoline ring enhances the electrophilicity of the C4 position, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity. A study on the methoxydechlorination of substituted 4-chloroquinolines demonstrated a reactivity range spanning a factor of 1.5 x 10⁴, clearly illustrating the potent effect of substituents.[15]

-

Steric Effects: While the C4 position is generally accessible, bulky substituents at adjacent positions (C3 or C5) can sterically hinder the approach of the nucleophile, slowing the reaction rate.

-

Solvent Effects: The choice of solvent can play a significant role. Polar aprotic solvents like DMF or DMSO can stabilize the charged Meisenheimer intermediate, often facilitating the reaction. Protic solvents like methanol can also enhance reactivity through hydrogen-bonding interactions with the quinoline nitrogen.[15]

-

Catalysis: Both acid and base catalysis can be observed. Acid catalysis involves protonation of the quinoline nitrogen, which greatly increases the electron-withdrawing effect and activates the ring towards attack.[15][16] Base catalysis can operate by deprotonating the nucleophile, increasing its nucleophilicity.

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent at C6/C7 | Electronic Nature | Expected Effect on Reactivity at C4 | Rationale |

| -NO₂ (Nitro) | Strong EWG | Greatly Increases | Stabilizes the negative charge in the Meisenheimer intermediate.[13][15] |

| -CN (Cyano) | Strong EWG | Increases | Inductive and resonance withdrawal of electron density. |

| -Cl (Chloro) | Moderate EWG | Increases | Inductive withdrawal enhances C4 electrophilicity. |

| -H (Hydrogen) | Neutral | Baseline | Reference point for comparison. |

| -OCH₃ (Methoxy) | EDG | Decreases | Donates electron density via resonance, destabilizing the anionic intermediate. |

| -N(CH₃)₂ (Dimethylamino) | Strong EDG | Greatly Decreases | Strong resonance donation of electrons into the ring system.[15] |

Synthetic Applications: Harnessing the C4-Cl Reactivity

The predictable reactivity of the 4-chloro group allows for its displacement by a wide variety of nucleophiles. Below are protocols for key transformations, grounded in established laboratory practice.

Displacement with N-Nucleophiles: Synthesis of 4-Aminoquinolines

The reaction with amines is arguably the most important transformation of 4-chloroquinolines, as it directly leads to the 4-aminoquinoline core found in many pharmaceuticals.[17]

This protocol describes the synthesis of N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine, the active pharmaceutical ingredient in Chloroquine, via SNAr.

-

Rationale: The reaction is a direct nucleophilic substitution where the primary amine of the side chain attacks the C4 position of 4,7-dichloroquinoline.[8] Phenol is often used as a solvent and a mild acid catalyst; it protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack. The reaction is typically driven to completion by heating.

-

Materials:

-

4,7-dichloroquinoline (1.0 eq)

-

5-(Diethylamino)pentan-2-amine (Novaldiamine) (1.0-1.2 eq)

-

Phenol (as solvent) or a high-boiling inert solvent like N-methyl-2-pyrrolidone (NMP)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

-

Ethyl acetate or dichloromethane for extraction

-

-

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 4,7-dichloroquinoline (1.0 eq) and phenol (if used as solvent, sufficient to dissolve reactants upon heating).

-

Addition of Nucleophile: Slowly add the amine side chain (1.0-1.2 eq) to the mixture with stirring.

-

Heating: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and maintain for several hours (e.g., 4-12 h).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4,7-dichloroquinoline is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Add an aqueous solution of 10% NaOH to neutralize the phenol and deprotonate the product.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 4-aminoquinoline product.[11]

-

Displacement with O- and S-Nucleophiles

While less common than amination in drug synthesis, reactions with oxygen and sulfur nucleophiles provide access to 4-alkoxy/aryloxy and 4-thioquinolines, respectively, which are valuable for further diversification.[18][19]

-

Rationale: This reaction proceeds via a Williamson ether synthesis-type SNAr. A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol, generating a potent alkoxide nucleophile capable of displacing the chloride.

-

Step-by-Step Methodology:

-

Alkoxide Formation: In a flame-dried flask under nitrogen, suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C.

-

Slowly add the desired alcohol (e.g., methanol, 1.1 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

-

SNAr Reaction: Add a solution of the 4-chloroquinoline (1.0 eq) in anhydrous DMF to the alkoxide suspension.

-

Heat the reaction to 80-100 °C and monitor by TLC.

-

Work-up: Upon completion, cool the reaction and carefully quench with water. Extract the product with an organic solvent, wash, dry, and purify by column chromatography.[18]

-

Advanced Transformations: Palladium-Catalyzed Cross-Coupling

While SNAr is a powerful tool, its scope can be limited by the availability or stability of certain nucleophiles. Modern palladium-catalyzed cross-coupling reactions have revolutionized aromatic chemistry, and 4-chloroquinolines are excellent substrates for these transformations.[9]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the synthesis of 4-arylquinolines.[10][20] This is particularly valuable in drug discovery for exploring SAR by introducing diverse aromatic and heteroaromatic moieties. The high reactivity of the C4-Cl bond makes it an excellent coupling partner.[10]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-